

An In-Depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Ethoxy-1H-indole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **5-Ethoxy-1H-indole-2-carboxylic acid**, a derivative of the indole core structure. Indole derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities and presence in many natural and synthetic bioactive molecules. This guide covers the chemical structure, properties, synthesis, and potential applications of this compound, presenting data in a structured format for clarity and ease of comparison.

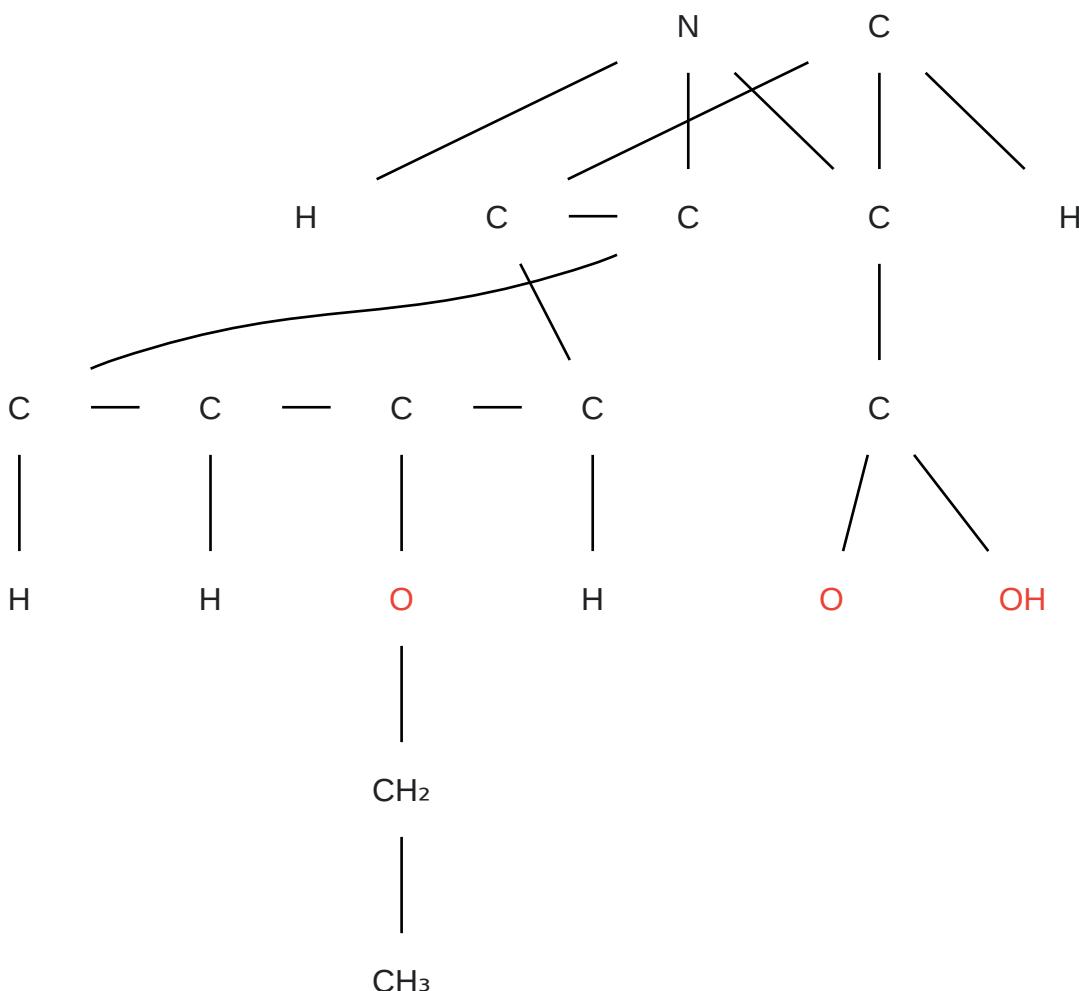
Chemical Identity and Properties

5-Ethoxy-1H-indole-2-carboxylic acid is characterized by an indole heterocyclic system substituted with an ethoxy group at the 5th position and a carboxylic acid group at the 2nd position.^[1] The indole ring system is a key pharmacophore that can interact with various biological targets, including enzymes and receptors, thereby modulating their activity.^[1]

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	5-ethoxy-1H-indole-2-carboxylic acid	-
Molecular Formula	C ₁₁ H ₁₁ NO ₃	
Molecular Weight	205.21 g/mol	
CAS Number	93476-60-9	
Appearance	Varies (typically solid)	-
Purity	>95% (when purified by column chromatography)	[1]

Below is a diagram representing the 2D chemical structure of the molecule.



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Figure 1: Chemical Structure of 5-Ethoxy-1H-indole-2-carboxylic acid

Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-indole-2-carboxylic acids often employs established methods like the Fischer indole synthesis or the Japp-Klingemann rearrangement.^{[2][3]} While specific protocols for the 5-ethoxy derivative are not as commonly detailed as for its 5-methoxy counterpart, a viable synthetic route can be adapted from the process developed for 5-methoxy-1H-indole-2-carboxylic acid.^{[2][4]}

Proposed Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis

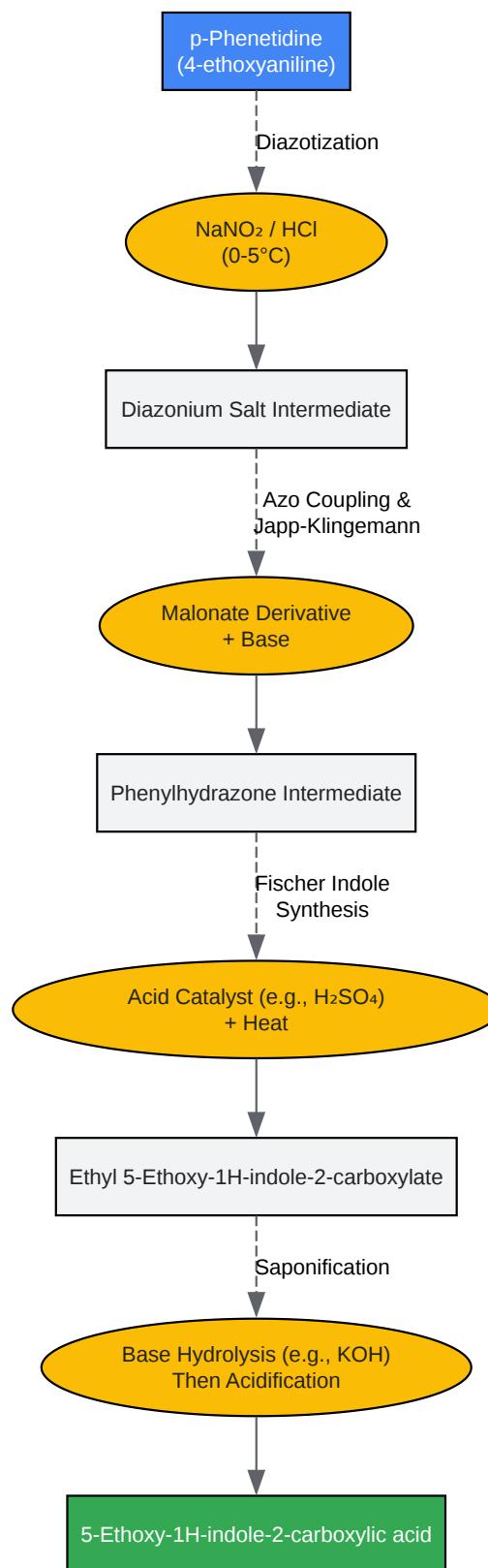
This process involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and subsequent Fischer indole synthesis to form the indole ring.[2][3]

Experimental Protocol:

- **Diazotization of p-Phenetidine:**
 - Dissolve p-phenetidine (4-ethoxyaniline) in a solution of hydrochloric acid and water.
 - Cool the mixture to 0-5°C in an ice bath.
 - Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature to form the diazonium salt.
- **Azo Coupling and Japp-Klingemann Rearrangement:**
 - Prepare a solution of a suitable malonate derivative (e.g., diethyl 2-methylmalonate) and a base like sodium acetate in an ethanol/water mixture.
 - Slowly add the cold diazonium salt solution to the malonate solution. The coupling reaction occurs, followed by the Japp-Klingemann rearrangement to yield a phenylhydrazone intermediate.
- **Fischer Indole Synthesis (Cyclization):**
 - Isolate the phenylhydrazone intermediate.
 - Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) or treat it with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol) to induce cyclization. This step forms the indole ring.
- **Hydrolysis (Saponification):**
 - The resulting product is typically an ester (ethyl 5-ethoxy-1H-indole-2-carboxylate).
 - Hydrolyze the ester to the carboxylic acid by heating with a base such as potassium hydroxide (KOH) in an aqueous or alcoholic solution.

- Purification:
 - Acidify the reaction mixture to precipitate the crude **5-Ethoxy-1H-indole-2-carboxylic acid**.
 - Filter the solid and purify it further, typically by recrystallization or column chromatography, to achieve high purity (>95%).[\[1\]](#)

The workflow for this synthesis is depicted in the diagram below.

[Click to download full resolution via product page](#)**Figure 2: General Synthesis Workflow for 5-Ethoxy-1H-indole-2-carboxylic acid**

Biological Activity and Potential Applications

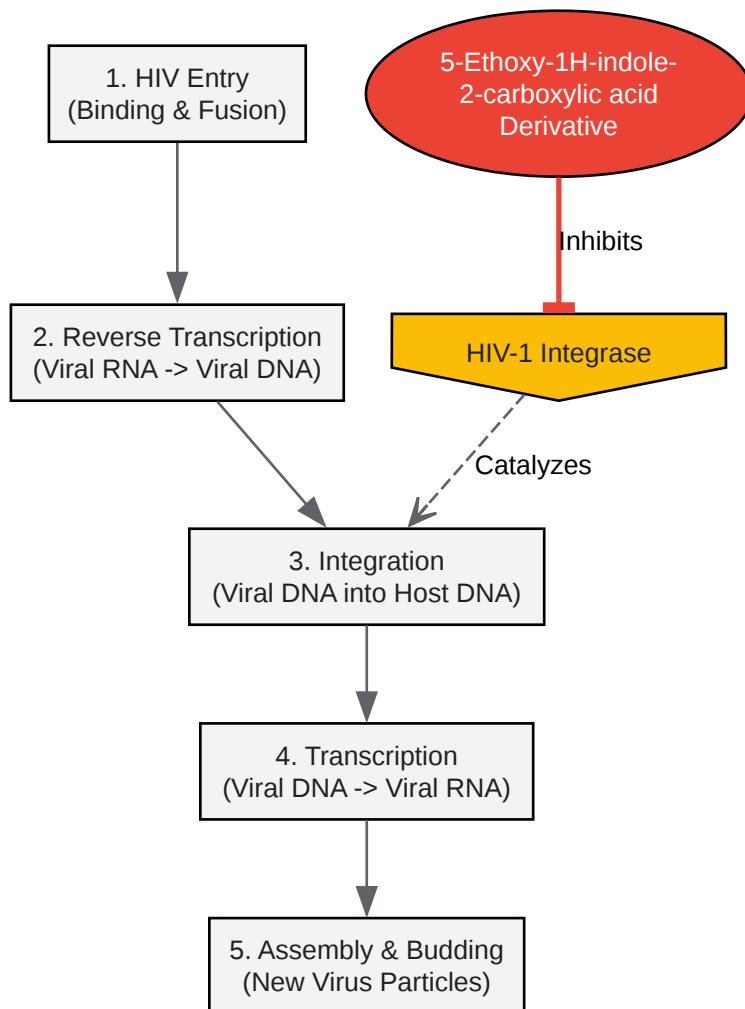
While the commercial availability of **5-Ethoxy-1H-indole-2-carboxylic acid** has been noted as discontinued, limiting recent extensive studies, its structural analogs provide strong evidence for its potential applications in drug discovery.[\[1\]](#)

Antiviral Activity: Derivatives of **5-Ethoxy-1H-indole-2-carboxylic acid** have demonstrated significant potential as antiviral agents.[\[1\]](#) Specifically, they have been studied as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[\[1\]](#) One study highlighted a derivative with an IC_{50} value of 0.13 μ M, indicating potent activity against HIV.[\[1\]](#) The mechanism involves the indole core chelating with Mg^{2+} ions in the enzyme's active site, thereby blocking its function.[\[5\]](#)

Anticancer Potential: Research indicates that this class of compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[\[1\]](#) The proposed mechanism involves the modulation of key signaling pathways that regulate cell growth and proliferation.[\[1\]](#) This makes it a valuable scaffold for the development of novel anticancer agents.

Neuroprotective Properties: The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), is known for its neuroprotective effects.[\[3\]](#)[\[6\]](#)[\[7\]](#) It has shown promise in reducing the size of ischemic areas in stroke models, decreasing oxidative stress, and mitigating pathology in Alzheimer's disease models.[\[3\]](#)[\[6\]](#)[\[7\]](#) Given the structural similarity, **5-Ethoxy-1H-indole-2-carboxylic acid** is a candidate for investigation into similar neuroprotective activities.

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on the HIV replication cycle.



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Figure 3: Inhibition of HIV Replication by Targeting the Integrase Enzyme

Conclusion

5-Ethoxy-1H-indole-2-carboxylic acid is a versatile chemical building block with significant potential in medicinal chemistry.^[1] Its structural similarity to compounds with proven antiviral, anticancer, and neuroprotective properties makes it a compelling candidate for further research and development.^{[1][6]} The synthetic pathways are well-established, allowing for the generation of derivatives with potentially enhanced biological activities.^[2] This guide provides a foundational understanding for researchers aiming to explore the therapeutic possibilities of this and related indole derivatives.

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